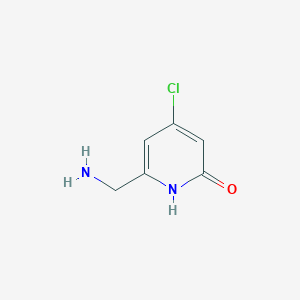
6-(Aminomethyl)-4-chloropyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-4-chloropyridin-2-OL is a chemical compound that belongs to the class of aminomethylated pyridines. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the 6th position of a pyridine ring, a chlorine atom at the 4th position, and a hydroxyl group (-OH) at the 2nd position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-chloropyridin-2-OL typically involves the aminomethylation of 4-chloropyridin-2-OL. One common method is the Mannich reaction, which involves the condensation of 4-chloropyridin-2-OL with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the amine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be employed to enhance the reaction rate and yield. Continuous flow reactors and automated synthesis platforms can be utilized to achieve efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-4-chloropyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of 6-(Aminomethyl)-4-chloropyridin-2-one
Reduction: Formation of 6-(Aminomethyl)-4-chloropyridin-2-amine
Substitution: Formation of various substituted pyridines depending on the nucleophile used
科学的研究の応用
6-(Aminomethyl)-4-chloropyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. The chlorine atom and hydroxyl group can also participate in various non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Chloropyridin-2-OL: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
6-(Aminomethyl)-2-pyridinol:
6-(Aminomethyl)-4-bromopyridin-2-OL: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
Uniqueness
6-(Aminomethyl)-4-chloropyridin-2-OL is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical and biological properties
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
6-(aminomethyl)-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10) |
InChIキー |
GWBJVOMHKKIODH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















